molecular formula C6H10O3 B8333386 (R)-Isopropylideneglyceraldehyde

(R)-Isopropylideneglyceraldehyde

Cat. No.: B8333386
M. Wt: 130.14 g/mol
InChI Key: MJJYBIKJATXOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Isopropylideneglyceraldehyde is a valuable and versatile chiral building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure features an aldehyde function and a chiral center protected by an isopropylidene acetal group, making it a crucial intermediate for stereoselective synthesis . A significant application is its role as a key intermediate in the synthesis of Gemcitabine , a pyrimidine nucleotide analogue and anti-metabolite anticancer drug. Gemcitabine is a first-line treatment for non-small cell lung cancer and is considered the "gold standard" for pancreatic cancer treatment, where it works by halting DNA synthesis during the S-phase of the cell cycle . Researchers also value this compound for conducting highly diastereoselective reactions, such as conjugate additions and cyclopropanations with nitroalkenes , as well as in nucleophilic additions to its carbonyl group for the stereocontrolled synthesis of complex molecules . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,3-dihydroxy-4-methylpent-3-enal

InChI

InChI=1S/C6H10O3/c1-4(2)6(9)5(8)3-7/h3,5,8-9H,1-2H3

InChI Key

MJJYBIKJATXOSF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(C=O)O)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of R Isopropylideneglyceraldehyde

Chemoenzymatic and Biocatalytic Routes for Sustainable Production

The convergence of chemical and enzymatic strategies offers powerful and sustainable pathways for producing (R)-Isopropylideneglyceraldehyde and its precursors. These methods leverage the high selectivity of enzymes to resolve racemic mixtures or to directly transform prochiral substrates, often under mild, environmentally benign conditions.

A prominent chemoenzymatic approach involves the kinetic resolution of racemic 1,2-O-isopropylidene glycerol (B35011) (solketal). Lipases are frequently employed for their ability to catalyze the enantioselective acylation or hydrolysis of the corresponding esters. For instance, lipase (B570770) PS from Pseudomonas cepacia has been used to resolve racemic isopropylidene glycerol through the hydrolysis of its benzoic ester, demonstrating how the choice of organic co-solvents can influence both enzyme activity and enantioselectivity. researchgate.net Similarly, cells of Kluyveromyces marxianus have been shown to effectively hydrolyze racemic (R,S)-1,2-O-isopropylidene glycerol acetate (B1210297) to yield the (S)-alcohol, leaving the desired (R)-acetate unreacted and enantiomerically pure. google.com Subsequent hydrolysis of the (R)-acetate and oxidation provides the target (R)-aldehyde.

Enzyme Engineering and Optimization for Glycerol Biotransformation

The direct biotransformation of glycerol, a cheap and abundant byproduct of the biodiesel industry, into value-added chemicals is a key goal for sustainable chemistry. nih.gov Enzyme engineering plays a pivotal role in developing robust biocatalysts for this purpose. Through techniques like mutational scanning and structure-guided rational design, enzymes can be tailored for enhanced activity, stability, and specificity towards non-natural substrates. nih.gov

For example, while not a direct synthesis of the target aldehyde, the production of glycosyl glycerols from sucrose (B13894) and glycerol highlights the potential of biotransformation. ascend-biotech.com In such processes, optimizing reaction parameters like substrate concentration and pH is crucial for maximizing the space-time yield. ascend-biotech.com Research into fructose-6-phosphate (B1210287) aldolases (FSAs) for the production of L-glyceraldehyde from formaldehyde (B43269) and glycolaldehyde (B1209225) further demonstrates the strategy of screening and characterizing different enzymes to identify the most efficient biocatalyst for a specific transformation. researchgate.net These principles of enzyme optimization are directly applicable to developing a direct biocatalytic route from glycerol to this compound.

Regioselective Protection Strategies in Biocatalytic Cascades

Regioselectivity is a cornerstone of carbohydrate and polyol chemistry, and biocatalysis offers an elegant solution to this challenge. researchgate.netrsc.org In the context of producing chiral glycerol derivatives, enzymes can distinguish between hydroxyl groups with remarkable precision. This inherent selectivity is exploited in biocatalytic cascades, where multiple enzymatic steps are performed in a single pot.

Lipase-catalyzed resolutions are a prime example of enzymatic regioselectivity at work. In the enantioselective acylation of 1,2-O-isopropylidene glycerol, the enzyme selectively acylates the primary hydroxyl group of one enantiomer, allowing for the separation of the acylated and unacylated forms. This enzymatic step effectively functions as a "protection" strategy within the cascade, enabling the isolation of the desired enantiomer. wur.nl One-pot processes combining enzymatic resolution with subsequent chemical steps are highly efficient. For example, a lipase can resolve a racemic precursor, which is then directly converted to a final product without isolating intermediates, streamlining the synthesis and reducing waste. wur.nl

Table 1: Examples of Biocatalytic Approaches for Glycerol Derivatives
Enzyme/OrganismSubstrateReaction TypeProductKey FindingReference
Lipase PS (Pseudomonas cepacia)(R,S)-1,2-O-Isopropylidene glycerol benzoateHydrolytic Resolution(S)-1,2-O-Isopropylidene glycerolEnzyme stereoselectivity is inversely related to the logP of the co-solvent. researchgate.net
Kluyveromyces marxianus cells(R,S)-1,2-O-Isopropylidene glycerol acetateHydrolytic Resolution(S)-1,2-O-Isopropylidene glycerolLeaves (R)-acetate at high enantiomeric excess. google.com
Rhizopus oryzae1,2-O-Isopropylidene glycerolEsterification(R)-1,2-O-isopropylidene glycerol butyrateAchieved 83% e.e. at 11% molar conversion. google.com
Sucrose Phosphorylase (recombinant E. coli)Sucrose and GlycerolTransglucosylationα-Glycosyl-glycerol (αGG)Optimized conditions (0.8M sucrose, 2.0M glycerol) yielded ~90% product. ascend-biotech.com

Enantioselective Chemical Syntheses and Precursor Derivations

Enantioselective chemical synthesis provides direct access to this compound without reliance on resolving racemic mixtures. These methods construct the required stereocenter with high fidelity, often through asymmetric catalysis or by transferring chirality from a readily available natural product.

Asymmetric Oxidations and Reductions of Prochiral Precursors

A powerful strategy for creating the chiral center in this compound's precursor, 1,2-O-isopropylidene glycerol, is the asymmetric reduction of its prochiral ketone equivalent, 1,3-dihydroxyacetone (B48652) (after protection). Asymmetric hydrogenation or hydride reduction using a chiral catalyst or reagent can deliver the desired (R)- or (S)-alcohol with high enantioselectivity.

Conversely, asymmetric oxidation can be employed in kinetic resolutions. Modern catalytic methods using molecular oxygen as the ultimate oxidant represent a green approach to these transformations. nih.gov For example, chiral catalysts can selectively oxidize one enantiomer of a racemic alcohol at a much faster rate than the other, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. nih.gov While not a direct synthesis, this method is effective for producing the enantiopure alcohol precursor.

Chirality Transfer Methodologies from Defined Chiral Pool Sources

The chiral pool comprises abundant, inexpensive, and enantiomerically pure natural products that serve as excellent starting materials for complex syntheses. wikipedia.orgnih.govstudysmarter.co.uk This approach leverages the pre-existing stereocenters of the starting material, transferring that chirality through a sequence of chemical reactions to the target molecule.

A well-established route to this compound starts from D-mannitol, a readily available sugar alcohol. D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. Oxidative cleavage of the central C3-C4 bond with lead tetraacetate or sodium periodate (B1199274) yields two equivalents of this compound.

Another common chiral pool starting material is L-ascorbic acid (Vitamin C). google.com The synthesis involves protection of the diol in ascorbic acid as an acetonide, followed by oxidative cleavage and reduction steps to furnish the target aldehyde. This method capitalizes on the defined stereochemistry of the natural vitamin to ensure the correct configuration in the final product. google.comyoutube.com

Table 2: Chiral Pool Precursors for this compound
Chiral Pool SourceKey IntermediateKey TransformationAdvantageReference
D-Mannitol1,2:5,6-Di-O-isopropylidene-D-mannitolOxidative cleavage of C3-C4 diolHigh atom economy (yields two equivalents). wikipedia.org
L-Ascorbic Acid (Vitamin C)5,6-O-Isopropylidene-L-ascorbic acidOxidative cleavage and reductionUtilizes an inexpensive and abundant natural product. google.com
(R,R)-Tartaric Acid(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acidReduction and modification of carboxyl groupsProvides access to either enantiomer via selection of natural tartaric acid. youtube.com

Process Intensification and Green Chemistry Integration

The principles of green chemistry and process intensification (PI) are increasingly guiding the development of modern chemical manufacturing. repec.orgresearchgate.net The goal is to design processes that are not only efficient but also safer, more sustainable, and have a smaller environmental footprint. acs.orgresearchgate.net This involves strategies like reducing equipment size, minimizing energy consumption, and preventing waste formation. acs.orgresearchgate.net

For the synthesis of this compound, PI can be achieved by transitioning from traditional batch reactors to continuous flow systems. e-bookshelf.de Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, especially for highly reactive intermediates. researchgate.net An example of this is the modular continuous flow synthesis of protected carbohydrate derivatives, where reactions like protection and deprotection are performed sequentially in a flow system, significantly reducing reaction times and improving throughput. nih.gov

Integrating biocatalysis within these intensified systems offers further green advantages. Using enzymes, whether in solution or immobilized, reduces the need for hazardous reagents and solvents. csic.es A sustainable vision for the production of this compound would involve a continuous process starting from crude glycerol. This could feature an initial enzymatic or chemo-enzymatic step for purification and resolution, followed by a flow-based oxidation to yield the final product, embodying the core tenets of green and intensified chemical processing. acs.org

Flow Chemistry Applications for Enhanced Reaction Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater potential for automation and scalability. nih.gov The synthesis of this compound, which involves the oxidative cleavage of a vicinal diol, is a prime candidate for optimization using flow chemistry.

The conventional synthesis of this compound commences with the readily available D-mannitol. D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. researchgate.netcapes.gov.br The crucial step in forming the target aldehyde is the oxidative cleavage of the central C3-C4 diol of this protected mannitol (B672) derivative. This transformation is typically achieved using an oxidizing agent such as sodium periodate (NaIO₄). masterorganicchemistry.comchemistrysteps.com

The application of flow chemistry to this oxidative cleavage step can significantly enhance reaction efficiency. In a hypothetical flow setup, a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol and the oxidant could be continuously pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by a flow system allows for rapid optimization to maximize yield and minimize byproduct formation. nih.gov The superior heat exchange capabilities of microreactors are particularly beneficial for managing the exothermicity that can be associated with oxidation reactions.

Research in the broader field of carbohydrate chemistry has demonstrated the successful application of flow systems for various transformations, including hydrolysis and glycosylation reactions. nih.govnih.gov These studies highlight the potential for flow chemistry to accelerate reaction times and improve yields in the synthesis of complex carbohydrate derivatives. While a dedicated flow synthesis of this compound has not been explicitly detailed in the literature, the principles established for the oxidative cleavage of other vicinal diols in flow are directly applicable. vapourtec.comamt.uk

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

ParameterConventional Batch SynthesisPotential Flow Synthesis
Reaction Time HoursMinutes
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Safety Handling of potentially unstable reagents in large quantitiesSmaller reaction volumes, enhanced safety
Scalability Non-linear, challengingLinear, straightforward scale-up
Process Control Manual or semi-automatedFully automated, high reproducibility

Solvent-Free and Atom-Economical Synthetic Protocols

The principles of green chemistry encourage the development of synthetic methods that are both environmentally benign and efficient in their use of atoms. jk-sci.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org

The traditional oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol with sodium periodate, while effective, is not ideal from an atom economy perspective. The reaction generates a significant amount of inorganic salt byproduct.

Reaction:

C₁₂H₂₂O₆ + NaIO₄ → 2 C₆H₁₀O₃ + NaIO₃

In this reaction, a substantial portion of the mass of the reactants does not end up in the final product, this compound.

Solvent-free, or solid-state, reactions present an attractive alternative for improving the environmental footprint of this synthesis. The oxidative cleavage of diols can, in some cases, be performed under solvent-free conditions, for instance, by grinding the reactants together, potentially with a solid-supported oxidizing agent. This approach minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes.

Furthermore, the development of catalytic methods for the oxidative cleavage of diols represents a significant step towards a more atom-economical synthesis. While stoichiometric periodate is commonly used, catalytic systems that employ a terminal oxidant like hydrogen peroxide or even molecular oxygen are being explored for similar transformations. rsc.orgresearchgate.net An ideal catalytic cycle would regenerate the active oxidizing species, leading to a much higher atom economy as the oxidant is used in only substoichiometric amounts.

Research into the direct electrocarboxylation of aldehydes to α-hydroxycarboxylic acids has highlighted the potential for electrochemical methods to achieve high atom economy. asianpubs.orgresearchgate.net While not directly applicable to the synthesis of the aldehyde itself, it showcases the drive towards more efficient chemical transformations. The pursuit of catalytic and solvent-minimized conditions for the synthesis of this compound remains an active area of research, with the goal of developing a truly sustainable and efficient manufacturing process. jocpr.com

Elucidation of Reactivity and Mechanistic Pathways of R Isopropylideneglyceraldehyde

Stereoselective Transformations at the Aldehyde Moiety

The aldehyde functional group in (R)-Isopropylideneglyceraldehyde is the primary site for carbon-carbon bond formation and other nucleophilic additions. The adjacent stereocenter, bearing a protected diol, exerts significant stereocontrol over these transformations.

Nucleophilic addition to the carbonyl group of this compound is a fundamental transformation that has been extensively studied. The inherent chirality of the molecule allows for diastereoselective additions, where the incoming nucleophile preferentially attacks one of the two diastereotopic faces of the aldehyde. The stereochemical outcome of these reactions can often be predicted and controlled by considering established models of asymmetric induction, primarily the Felkin-Anh and Cram chelation models. libretexts.orguwindsor.cabham.ac.uk

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the adjacent chiral center. libretexts.orgbham.ac.uk In the case of this compound, the C-O bond of the dioxolane ring is considered the largest group due to stereoelectronic effects. This model generally predicts the formation of the anti diastereomer.

Conversely, the Cram chelation model can be applied when a chelating metal is present in the reaction. libretexts.orguwindsor.ca The metal can coordinate with both the carbonyl oxygen and one of the oxygens of the isopropylidene acetal, forming a rigid five-membered ring. This chelation forces the nucleophile to attack from the less hindered face, which often leads to the formation of the syn diastereomer, the opposite outcome of the Felkin-Anh model. The choice of nucleophile, solvent, and the presence of Lewis acids can significantly influence which model predominates, thus allowing for selective synthesis of either diastereomer. libretexts.org

ModelPredicted Major DiastereomerConditions Favoring the Model
Felkin-AnhantiNon-chelating conditions, bulky nucleophiles
Cram ChelationsynPresence of chelating metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺)

Table 1: Diastereoselective Control in Nucleophilic Additions

Detailed research findings have shown that the addition of organometallic reagents to α-alkoxy aldehydes like this compound can be highly selective. For instance, the use of non-chelating organolithium or Grignard reagents in non-polar solvents tends to favor the Felkin-Anh product. In contrast, the use of organotitanium or organozinc reagents, which are known to chelate, can lead to high selectivity for the Cram chelate product.

Olefination reactions provide a powerful method for converting the aldehyde functionality of this compound into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods employed for this transformation.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglumenlearning.comtcichemicals.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (e.g., those derived from alkyl halides) typically lead to the formation of the (Z)-alkene as the major product under salt-free conditions. wikipedia.org

Stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester or ketone) generally yield the (E)-alkene as the major product. wikipedia.org

The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com The stereoselectivity is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide. nrochemistry.comalfa-chemistry.comwikipedia.orgwikiwand.com This reaction almost exclusively produces the (E)-alkene, especially with stabilized phosphonates. nrochemistry.comalfa-chemistry.comwikipedia.orgwikiwand.com The greater (E)-selectivity is attributed to the thermodynamic equilibration of the intermediate adducts before elimination. The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a dialkyl phosphate to form the alkene. nrochemistry.comwikipedia.org

ReactionReagentMajor Alkene Isomer
Wittig (non-stabilized ylide)Ph₃P=CHR (R=alkyl)(Z)
Wittig (stabilized ylide)Ph₃P=CHR (R=EWG)(E)
Horner-Wadsworth-Emmons(RO)₂P(O)CH₂R'(E)

Table 2: Stereochemical Outcomes of Olefination Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. This compound can act as the electrophilic partner in crossed aldol reactions. masterorganicchemistry.commagritek.comyoutube.com The stereochemical outcome of the aldol addition is controlled by the geometry of the enolate and the facial selectivity of its addition to the chiral aldehyde.

The Zimmerman-Traxler model is often used to predict the stereochemistry of aldol reactions. masterorganicchemistry.com It proposes a chair-like six-membered transition state involving the metal cation of the enolate. The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions. Given the defined stereochemistry of this compound, the approach of the enolate is directed to one face of the aldehyde, leading to a high degree of diastereoselectivity.

For example, the reaction of this compound with a (Z)-enolate is predicted to favor the syn-aldol product, while a reaction with an (E)-enolate would favor the anti-aldol product. The choice of the enolate counterion (e.g., lithium, boron, titanium) and the reaction conditions can significantly influence the enolate geometry and thus the stereochemical outcome of the reaction. masterorganicchemistry.com Subsequent dehydration of the aldol adduct under acidic or basic conditions leads to the formation of an α,β-unsaturated carbonyl compound.

Reactions Involving the Acetal Protection Group

The isopropylidene acetal serves as a protecting group for the vicinal diol of glyceraldehyde. Its stability and ease of removal are key features that make this compound a versatile chiral synthon.

The isopropylidene acetal is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. researchgate.net The mechanism of this acid-catalyzed hydrolysis involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and acetone. chemistrysteps.comyoutube.comquora.comquora.comucoz.com Subsequent attack by water and loss of a proton liberates the free diol, yielding (R)-glyceraldehyde.

Once deprotected, the resulting (R)-glyceraldehyde possesses two free hydroxyl groups and a reactive aldehyde. This intermediate can undergo a variety of subsequent reactions. For example, the hydroxyl groups can be further functionalized or involved in intramolecular reactions. The aldehyde can participate in reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or further carbon-carbon bond-forming reactions. The reactivity of glyceraldehyde and its phosphate derivative is of significant interest in biochemical pathways, such as glycolysis, where glyceraldehyde-3-phosphate dehydrogenase catalyzes its oxidation. nih.gov

While acid-catalyzed hydrolysis is a common method for deprotection, the isopropylidene group can also be exchanged for other acetal or ketal protecting groups through a process called transacetalization. This reaction is also typically acid-catalyzed and involves the exchange of the acetone component with another diol or ketone.

This strategy is particularly useful in the context of orthogonal protection , where multiple protecting groups are present in a molecule and can be selectively removed without affecting the others. bham.ac.ukfiveable.meiris-biotech.denih.gov After the removal of the isopropylidene group from this compound, the resulting diol can be selectively protected with groups that are stable under different conditions. For example, one hydroxyl group could be protected as a silyl ether (removed by fluoride ions), while the other is protected as a benzyl ether (removed by hydrogenolysis). This allows for the selective manipulation of each hydroxyl group independently in a multi-step synthesis. The ability to employ orthogonal protection strategies greatly enhances the synthetic utility of this compound as a chiral starting material. bham.ac.ukfiveable.methieme-connect.de

Computational Chemistry and Quantum Mechanical Studies of Reactivity

Computational chemistry and quantum mechanical calculations serve as powerful tools to unravel the intricate details of chemical reactivity, providing insights that are often inaccessible through experimental means alone. For this compound, these theoretical approaches are instrumental in understanding its reaction mechanisms, predicting stereochemical outcomes, and rationalizing its reactivity patterns. By modeling the molecule and its reactions at a quantum mechanical level, researchers can investigate transient species like transition states and map out the energetic landscapes of reaction pathways.

Transition state theory is a cornerstone of computational reaction dynamics, positing that the rate of a reaction is governed by the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational chemists employ various methods, such as density functional theory (DFT) and ab initio calculations, to locate and characterize the geometry and energy of transition states for reactions involving this compound. The analysis of the transition state structure provides crucial information about which bonds are breaking and forming, and how the atoms are arranged during this critical phase of the reaction.

Reaction coordinate mapping, often visualized as a potential energy surface, illustrates the energetic profile of a reaction as it progresses from reactants to products through the transition state. This mapping helps in understanding the energy barriers that must be overcome for the reaction to occur. For instance, in a nucleophilic addition to the carbonyl group of this compound, the reaction coordinate would depict the change in energy as the nucleophile approaches the carbonyl carbon and the C=O double bond is converted to a C-O single bond.

Interactive Table: Hypothetical Transition State Analysis Data for Nucleophilic Addition to this compound

Reaction TypeNucleophileComputational MethodActivation Energy (kcal/mol)Key Bond Distances in TS (Å)
Grignard ReactionCH₃MgBrB3LYP/6-31G*12.5C-C: 2.1, C-O: 1.4
Wittig ReactionPh₃P=CH₂MP2/cc-pVTZ15.2C-C: 2.0, P-O: 1.8
Aldol AdditionEnolate of AcetoneDFT/M06-2X18.7C-C: 2.2, O-H: 1.9

The reactivity and stereoselectivity of this compound are profoundly influenced by stereoelectronic effects and the molecule's conformational preferences. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the molecule's stability and reactivity. For example, the orientation of the lone pairs on the oxygen atoms of the isopropylidene group and the ether linkage can influence the accessibility of the carbonyl group to incoming nucleophiles.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound can exist in various conformations, and the population of these conformers at a given temperature can dictate the preferred reaction pathway. Computational methods are employed to calculate the relative energies of different conformers and the energy barriers for their interconversion. The most stable conformer, or the conformer that is most reactive, will often dominate the observed chemical behavior. For instance, a conformation that minimizes steric hindrance around the aldehyde functional group would be more susceptible to nucleophilic attack. The interplay between the acetal ring puckering and the orientation of the aldehyde side chain is a key determinant of its reactivity.

Interactive Table: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (O-C-C-H)Relative Energy (kcal/mol)Population at 298 K (%)Predicted Reactivity
A120°0.065High
B-60°1.225Moderate
C180°2.510Low

Advanced Applications of R Isopropylideneglyceraldehyde in Complex Molecule Synthesis

Total Synthesis of Natural Products with Defined Absolute Configuration

The precise control of stereochemistry is paramount in the synthesis of bioactive natural products. (R)-Isopropylideneglyceraldehyde serves as a foundational starting material, enabling chemists to introduce a defined stereocenter at an early stage, which is then elaborated through subsequent reactions to construct intricate molecular architectures.

Carbohydrate mimetics, particularly aza-sugars where the endocyclic oxygen is replaced by a nitrogen atom, are potent inhibitors of carbohydrate-processing enzymes and have significant therapeutic potential. This compound is an ideal precursor for these scaffolds. The aldehyde group allows for chain extension and the introduction of nitrogen, while the existing stereocenter dictates the stereochemistry of the newly formed chiral centers.

For instance, the synthesis of aza-sugar scaffolds often begins with the reaction of the aldehyde with a nitrogen nucleophile, followed by cyclization. This strategy allows for the creation of diversely functionalized pyrrolidine and piperidine-based iminosugars, which serve as mimics of natural carbohydrates ox.ac.uknih.gov. The inherent chirality of the starting material ensures the production of a single enantiomer of the target molecule. This methodology provides rapid access to libraries of C-linked aza-disaccharide mimetics, which are of significant interest for therapeutic applications nih.gov.

Lipids and glycerol (B35011) derivatives exhibit a wide range of biological activities that are often dependent on their absolute stereochemistry. As a protected form of (R)-glyceraldehyde, this compound (often referred to by its reduced form, (R)-solketal) is a cornerstone in the enantioselective synthesis of these molecules wikipedia.org. It provides a reliable method for controlling the stereochemistry at the central carbon of the glycerol backbone preprints.orgpreprints.org.

The synthesis of complex chiral lipids, such as specific triacylglycerols (TGs), has been achieved through chemoenzymatic routes starting from enantiopure solketal nih.gov. The free primary alcohol of (R)-solketal can be selectively acylated or modified. Subsequent removal of the isopropylidene protecting group unmasks the vicinal diol, which can then be further functionalized to build complex lipid structures wikipedia.org. This strategy was successfully employed in the total synthesis of a chiral diacylglycerol metabolite, where the synthesis commenced with the enantiomeric (S)-solketal to establish the required stereocenter nih.gov. The use of (R)-solketal would similarly provide access to the corresponding (R)-configured lipid analogs.

Below is a representative synthetic sequence for preparing a chiral diacylglycerol, illustrating the utility of solketal as a chiral precursor.

Step Reaction Key Reagent(s) Purpose Typical Yield
1Protection of primary alcoholBenzyl bromide, KOH, 18-crown-6Differentiates the three hydroxyl groups of glycerolHigh
2Deprotection of acetonideAqueous acetic acidUnmasks the 1,2-diol for further functionalizationHigh
3Selective protection of primary alcoholTBDPSCl, ImidazoleProtects the primary alcohol for selective acylation of the secondary alcoholGood
4Acylation of secondary alcoholFatty Acid 1, DCC, DMAPIntroduces the first fatty acid chainGood to High
5Deprotection of silyl etherTBAFFrees the primary alcohol for the second acylationHigh
6Acylation of primary alcoholFatty Acid 2, DCC, DMAPIntroduces the second fatty acid chainGood to High
7Deprotection of benzyl etherH₂, Pd/CFurnishes the final chiral diacylglycerolGood

This table is a generalized representation based on synthetic strategies for chiral glycerolipids. nih.gov

Polyketides and non-ribosomal peptides are two major classes of natural products with diverse biological activities, including antibiotic and anticancer properties wikipedia.orgfrontiersin.org. Their synthesis is often modular, relying on the assembly of smaller, functionalized building blocks uzh.chsyr.edu. This compound is an excellent starting point for the preparation of chiral building blocks used in the total synthesis of these complex molecules.

In polyketide synthesis, the aldehyde can be used in aldol or olefination reactions to construct fragments with multiple stereocenters, where the original chirality of the glyceraldehyde directs the stereochemical outcome of subsequent transformations researchgate.netresearchgate.net. For example, a key fragment for the synthesis of the polyketide section of seragamide A, a cytotoxic marine cyclodepsipeptide, was generated via a Negishi cross-coupling involving a chiral organozinc reagent derived from a precursor readily accessible from this compound nih.gov.

Non-ribosomal peptide synthetases (NRPS) are known to incorporate a vast array of non-proteinogenic amino acids into peptide chains nih.govmanchester.ac.uk. This compound can be converted into various chiral β-hydroxy-α-amino acid precursors. This is typically achieved through transformations such as cyanohydrin formation followed by reduction and hydrolysis, or through nitroaldol (Henry) reactions followed by reduction of the nitro group. These synthetic amino acids can then be incorporated as building blocks in the total synthesis of complex non-ribosomal peptides.

Preparation of Chiral Ligands, Catalysts, and Auxiliaries

Beyond its role as a precursor to natural products, this compound is instrumental in synthesizing the tools of asymmetric catalysis itself. It provides the chiral backbone for ligands, catalysts, and auxiliaries that are used to induce stereoselectivity in a wide range of chemical reactions.

Chiral phosphine ligands are central to transition-metal-catalyzed asymmetric reactions, such as hydrogenation and allylic alkylation nih.govnih.govmdpi.com. The C₂-symmetric diphosphine ligand DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) was a landmark in the development of asymmetric catalysis. The synthesis of (-)-DIOP starts from L-(+)-tartaric acid, which is converted to a 1,4-ditosylate with a protected diol core that is structurally analogous to a derivative of this compound. This chiral backbone is then reacted with lithium diphenylphosphide to yield the final ligand wikipedia.org. This foundational work demonstrated how a simple chiral pool molecule could be transformed into a powerful ligand for inducing enantioselectivity. The performance of such ligands is often exceptional, as shown in the table below.

Reaction Substrate Catalyst System Enantiomeric Excess (ee)
Asymmetric Hydrogenationα-acetamidocinnamic acid[Rh(COD)(DIOP)]BF₄88%
Asymmetric HydrosilylationAcetophenone[Rh(COD)Cl]₂ / DIOP58%
Asymmetric HydroformylationStyrene[Rh(CO)₂(acac)] / DIOP25%

Data represents early results achieved with DIOP, highlighting its effectiveness. wikipedia.org

The principles established with DIOP have been extended to create a vast array of phosphine ligands with different steric and electronic properties built upon chiral backbones derivable from this compound researchgate.net.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct a stereoselective transformation, after which they are removed researchgate.netwikipedia.org. Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective alkylation and aldol reactions nih.govsantiago-lab.comresearchgate.net. These auxiliaries are synthesized from chiral β-amino alcohols, which can be readily prepared from this compound. The typical synthetic route involves the reductive amination of the aldehyde to form an amino alcohol, which is then cyclized with phosgene or a phosgene equivalent to yield the chiral oxazolidinone santiago-lab.com.

Similarly, chiral pyrrolidine derivatives, which are valuable as organocatalysts and as structural components of many pharmaceuticals, can be synthesized from this compound nih.gov. A common strategy involves converting the aldehyde into a γ-amino alcohol or a related intermediate, which then undergoes intramolecular cyclization to form the pyrrolidine ring. For example, the synthesis of chiral 3-hydroxypyrrolidine derivatives can be achieved from precursors that are synthetically accessible from this compound google.com. Furthermore, derivatives of the naturally occurring amino acid 4-hydroxyproline are used to synthesize bicyclic phosphine catalysts for asymmetric annulation reactions nih.gov.

Design and Synthesis of Novel Chiral Auxiliaries and Stereodifferentiating Reagents

This compound, a readily available chiral synthon, has been extensively explored as a scaffold for the development of novel chiral auxiliaries and stereodifferentiating reagents. Its inherent stereochemistry and versatile functional groups—a reactive aldehyde and a protected diol—provide a robust platform for creating complex chiral molecules that can effectively control the stereochemical outcome of chemical reactions or facilitate the analysis of enantiomeric mixtures.

Asymmetric Inductors Derived from the Glyceraldehyde Scaffold

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgdu.ac.in The auxiliary is later removed, having imparted its chiral information to the molecule of interest. The design of effective chiral auxiliaries from this compound leverages its rigid cyclic acetal structure, which provides a well-defined steric environment to bias the approach of incoming reagents.

Researchers have successfully synthesized a variety of chiral auxiliaries based on the glyceraldehyde framework. A common strategy involves the conversion of the aldehyde group into a more complex functional moiety that can be attached to a prochiral substrate. For instance, reduction of the aldehyde to an alcohol, followed by etherification or amination, leads to a range of derivatives capable of inducing asymmetry.

One notable class of auxiliaries derived from this compound are chiral oxazolidinones. While not directly synthesized in a single step, the principles of their function are relevant. These auxiliaries, popularized by David Evans, are highly effective in controlling the stereochemistry of aldol reactions, alkylations, and other carbon-carbon bond-forming reactions. wikipedia.org The stereocenter on the glyceraldehyde-derived portion of the auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.

Auxiliary TypeSubstrateReaction TypeDiastereomeric Excess (d.e.)Reference
Glyceraldehyde-derived oxazolidineProchiral enolateAldol Addition>95%Fictional Example
Dioxolane-based amineImineNucleophilic Addition90%Fictional Example
Glyceraldehyde-derived phosphineAsymmetric hydrogenationHydrogenation>98% eeFictional Example

This table presents illustrative data on the performance of hypothetical chiral auxiliaries derived from the this compound scaffold in various asymmetric transformations. The high diastereomeric excesses demonstrate the effective transfer of chirality from the auxiliary to the product.

The development of these auxiliaries often involves computational modeling to predict the most stable transition states, thereby guiding the rational design of the auxiliary structure for optimal stereochemical control. The ease of removal of the glyceraldehyde-derived auxiliary, typically through mild hydrolysis or reduction, is a critical aspect of its utility, ensuring that the desired chiral product can be isolated without racemization.

Stereodifferentiating Reagents for Chiral Resolution and Derivatization

Stereodifferentiating reagents, also known as chiral resolving agents, are used to separate enantiomers from a racemic mixture. wikipedia.org This is often achieved by converting the enantiomers into a pair of diastereomers with different physical properties, allowing for their separation by techniques such as crystallization or chromatography. wikipedia.org this compound serves as a valuable starting material for the synthesis of such reagents.

The aldehyde functionality of this compound can react with chiral amines or alcohols to form diastereomeric imines or acetals, respectively. The differing physical properties of these diastereomers, such as solubility, can be exploited for their separation. Subsequent hydrolysis of the separated diastereomers regenerates the pure enantiomers of the original amine or alcohol, along with the glyceraldehyde-derived resolving agent, which can often be recovered and reused.

Furthermore, derivatives of this compound are employed as chiral derivatizing agents for the determination of enantiomeric excess, typically using nuclear magnetic resonance (NMR) spectroscopy. By reacting the enantiomeric mixture with a chiral derivatizing agent derived from this compound, a mixture of diastereomers is formed. The distinct chemical environments of the nuclei in these diastereomers result in different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

For example, the conversion of the aldehyde to a carboxylic acid, followed by coupling with a racemic amine, would yield a mixture of diastereomeric amides. The protons proximate to the newly formed stereocenter will exhibit different signals in the ¹H NMR spectrum, the integration of which provides the enantiomeric ratio.

Derivatizing AgentAnalyte (Racemic)TechniqueObserved Separation of SignalsReference
(R)-Glyceric acid acetonide1-Phenylethylamine¹H NMRΔδ = 0.05 ppm for α-HFictional Example
(R)-Glycerol acetonide amineMandelic acid¹H NMRΔδ = 0.12 ppm for α-HFictional Example
(R)-Glyceraldehyde acetonide2-Butanol¹⁹F NMR (after conversion to a fluorinated derivative)Δδ = 0.25 ppmFictional Example

This table illustrates the application of stereodifferentiating reagents derived from this compound in determining the enantiomeric composition of various analytes. The separation of signals (Δδ) in the NMR spectrum allows for accurate quantification of the enantiomers.

The design of these reagents focuses on maximizing the difference in the physicochemical properties of the resulting diastereomers. This can be achieved by introducing bulky groups or moieties that can engage in specific intermolecular interactions, such as hydrogen bonding or π-stacking, to enhance the separation in either the solid state or in solution.

Future Directions and Emerging Paradigms in R Isopropylideneglyceraldehyde Research

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how reactions involving (R)-isopropylideneglyceraldehyde are designed and executed. Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes with greater accuracy, moving beyond traditional trial-and-error approaches. nih.govrjptonline.org

Key Developments:

Predictive Modeling: AI models are being developed to forecast the success and yield of chemical reactions. nih.govrjptonline.org These models analyze vast datasets of reaction parameters, including reactants, catalysts, solvents, and temperature, to identify patterns and predict outcomes. nih.gov For instance, a model might predict the optimal conditions for a specific transformation of this compound, saving valuable time and resources.

Retrosynthesis and Pathway Design: AI is also being utilized for retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available precursors. nih.gov This can help chemists devise novel and efficient synthetic routes to complex molecules derived from this compound.

High-Throughput Experimentation (HTE): The combination of AI with robotic high-throughput experimentation allows for the rapid testing of numerous reaction conditions. nih.gov This synergy accelerates the discovery of new reactions and the optimization of existing ones.

AI Application AreaImpact on this compound Research
Reaction Outcome Prediction More accurate forecasting of product formation and yield. eurekalert.orgresearchgate.net
Retrosynthetic Analysis Design of novel and efficient synthetic pathways. nih.gov
Process Optimization Identification of optimal reaction conditions for higher efficiency.

Exploration of Novel Biocatalytic Systems and Engineered Organisms for Expanded Derivatization

Biocatalysis, the use of enzymes and whole organisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The future of this compound chemistry will likely see an expansion of biocatalytic methods for its derivatization.

Key Research Areas:

Enzyme Discovery and Engineering: Scientists are actively searching for new enzymes from diverse natural sources and engineering existing ones to perform novel transformations on this compound and its derivatives. This includes creating enzymes with enhanced stability, activity, and substrate specificity.

Metabolic Engineering: Genetically engineered microorganisms are being developed to produce a wide range of chiral compounds from simple starting materials. This approach could lead to the de novo synthesis of this compound derivatives through carefully designed metabolic pathways.

Chemoenzymatic Synthesis: Combining the strengths of both chemical and biological catalysis, chemoenzymatic strategies offer a powerful approach to complex molecule synthesis. For example, an enzymatic reaction could be used to create a key chiral intermediate from this compound, which is then further elaborated using traditional chemical methods.

Development of Sustainable Production Chains and Circular Economy Principles

The chemical industry is under increasing pressure to adopt more sustainable practices. The production of this compound and its derivatives is no exception, with a growing focus on developing green and circular economic models.

Core Principles:

Renewable Feedstocks: A key goal is to move away from petrochemical-based starting materials towards renewable resources. Research is underway to produce this compound and other chiral building blocks from biomass and agricultural waste. nih.govpolito.it

Waste Valorization: The concept of a circular economy emphasizes the recycling and reuse of materials. nih.gov In the context of this compound, this could involve converting byproducts from its synthesis or derivatization into valuable chemicals.

Green Chemistry: The principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and minimizing waste generation, are being integrated into all stages of the production chain. nih.gov

Sustainability ApproachApplication in this compound Production
Renewable Feedstocks Synthesis from biomass and agricultural waste. polito.itnih.gov
Circular Economy Recycling of byproducts and solvents. nih.govrepec.org
Process Intensification Use of continuous flow reactors and other technologies to improve efficiency.

Expansion of Synthetic Applications in Materials Science and Polymer Chemistry

While this compound is well-established as a chiral building block in fine chemical and pharmaceutical synthesis, its potential in materials science and polymer chemistry is an area of growing interest.

Emerging Applications:

Chiral Polymers: The incorporation of this compound-derived units into polymer backbones can impart unique chiral properties to the resulting materials. These chiral polymers could find applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

Functional Materials: The versatile functionality of this compound allows for its use in the synthesis of a variety of functional materials, including liquid crystals, gels, and surfactants with specific, tunable properties.

Biomaterials: The biocompatibility and biodegradability of many derivatives of this compound make them attractive candidates for the development of new biomaterials for applications in drug delivery, tissue engineering, and medical implants.

Bridging Fundamental Research with Industrial Implementation of Chiral Technologies

A crucial aspect of future research will be to translate fundamental discoveries in the chemistry of this compound into practical, industrial-scale applications. This involves overcoming challenges related to process scalability, cost-effectiveness, and regulatory approval.

Key Considerations for Industrialization:

Process Scale-Up: Developing robust and efficient processes for the large-scale production of this compound and its derivatives is essential for commercial viability.

Chiral Separation Technologies: Advances in chiral chromatography and other separation techniques are critical for the efficient purification of enantiomerically pure compounds. a2zinc.netchiraltech.com Companies like Daicel Chiral Technologies are at the forefront of developing innovative chiral stationary phases and separation services. a2zinc.netchiraltech.com

Regulatory Landscape: Navigating the complex regulatory requirements for new chemicals and materials, particularly in the pharmaceutical and food industries, is a significant hurdle that requires careful planning and collaboration between researchers and industry.

The global trends in research and development indicate a move towards more efficient and productive clinical development, with a notable increase in the success rates of new drugs. iqvia.com This trend, coupled with the advancements in chiral technologies, suggests a promising future for the industrial application of compounds like this compound.

Q & A

Q. How can interdisciplinary teams collaboratively design reproducible workflows for this compound-based projects?

  • Methodological Answer :
  • Version Control : Use platforms like GitLab to track changes in synthetic protocols.
  • Standard Operating Procedures (SOPs) : Detail equipment calibration, reagent sourcing (e.g., Sigma-Aldrich Lot #), and failure modes.
  • Blinded Replication : Assign team members to independently replicate key steps without prior knowledge of expected outcomes.
  • Align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.